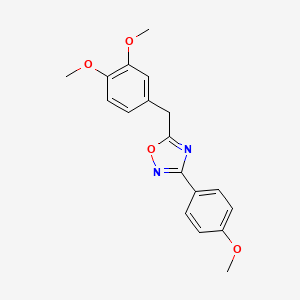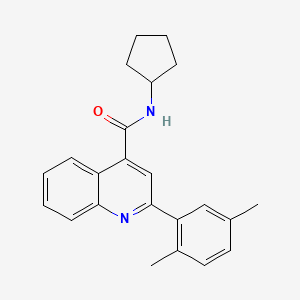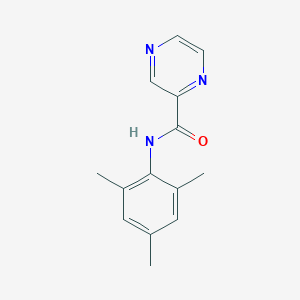![molecular formula C17H15NO6 B5881480 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid](/img/structure/B5881480.png)
5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid, also known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAA is a derivative of isophthalic acid and has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid involves the inhibition of various signaling pathways involved in inflammation and cancer. 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid inhibits the activation of NF-κB, a transcription factor involved in the regulation of pro-inflammatory cytokines and chemokines. 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid also inhibits the activation of STAT3, a transcription factor involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid has been shown to have various biochemical and physiological effects. 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in vitro and in vivo. 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid has also been shown to induce apoptosis in cancer cells and inhibit cancer cell proliferation. 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid has been shown to have low toxicity in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid has several advantages for lab experiments, including its low toxicity and potential therapeutic applications. However, the limitations of 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid include its limited solubility in aqueous solutions and the need for optimization of reaction conditions to increase yield.
Direcciones Futuras
There are several future directions for the study of 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid. One direction is the development of more efficient synthesis methods to increase the yield of 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid. Another direction is the study of the pharmacokinetics and pharmacodynamics of 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid in vivo. The potential use of 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid as a therapeutic agent for inflammatory diseases and cancer should also be further explored. Additionally, the use of 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid as a tool for studying the mechanisms of inflammation and cancer should be investigated.
Conclusion:
In conclusion, 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid has been synthesized through various methods and has been studied for its anti-inflammatory and anti-cancer properties. The mechanism of action of 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid involves the inhibition of various signaling pathways involved in inflammation and cancer. 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid has several advantages for lab experiments, including its low toxicity and potential therapeutic applications. However, the limitations of 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid include its limited solubility in aqueous solutions and the need for optimization of reaction conditions to increase yield. There are several future directions for the study of 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid, including the development of more efficient synthesis methods, the study of the pharmacokinetics and pharmacodynamics of 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid in vivo, and the potential use of 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid as a therapeutic agent for inflammatory diseases and cancer.
Métodos De Síntesis
5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid can be synthesized through various methods, including the reaction of isophthalic acid with 4-methoxyphenylacetic acid in the presence of a dehydrating agent. Another method involves the reaction of 4-methoxyphenylacetic acid with isophthaloyl chloride in the presence of a base. The yield of 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid synthesis can be increased by optimizing reaction conditions, such as temperature, reaction time, and the amount of reagents used.
Aplicaciones Científicas De Investigación
5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid has been studied for its potential therapeutic applications, including its anti-inflammatory and anti-cancer properties. 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid has also been shown to induce apoptosis in cancer cells and inhibit cancer cell proliferation.
Propiedades
IUPAC Name |
5-[[2-(4-methoxyphenyl)acetyl]amino]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6/c1-24-14-4-2-10(3-5-14)6-15(19)18-13-8-11(16(20)21)7-12(9-13)17(22)23/h2-5,7-9H,6H2,1H3,(H,18,19)(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGCPDUQUUTLGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(4-Methoxyphenyl)acetyl]amino}benzene-1,3-dicarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-methoxy-3-methylphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5881403.png)

![5-[(2,4-dichlorophenoxy)methyl]-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5881423.png)
![N-methyl-2-(4-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5881429.png)



![3-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5881462.png)



![4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5881500.png)

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5881519.png)